5-Fluoronicotinic acid
Overview
Description
5-Fluoronicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 5-position of the pyridine ring. This compound is widely used as a building block in organic synthesis, pharmaceuticals, and agrochemicals due to its unique chemical properties .
Mechanism of Action
Target of Action
5-Fluoronicotinic acid, like its related compound 5-fluorouracil (5-FU), primarily targets cancer cells . The primary targets are the enzymes involved in the synthesis and metabolism of pyrimidines, which are essential components of DNA and RNA .
Mode of Action
This compound, similar to 5-FU, works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules such as DNA and RNA, thereby inhibiting their normal function . The cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .
Biochemical Pathways
The compound affects multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades . Non-coding RNAs play a central role in modulating these pathways, affecting cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Pharmacokinetics
5-FU is rapidly and completely absorbed after oral administration, and it is metabolized to its active form in the liver and tumor tissues . The pharmacokinetics of this compound might be similar, but further studies are needed to confirm this.
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth. By interfering with the synthesis of DNA and RNA and affecting various cellular pathways, the compound induces cell death and prevents the proliferation of cancer cells .
Action Environment
The action of this compound, like that of 5-FU, can be influenced by various environmental factors. For instance, the expression levels of certain enzymes and non-coding RNAs can affect the response of cells to the compound . Moreover, the compound’s action can be influenced by the tumor microenvironment, including factors such as blood flow and tumor size .
Biochemical Analysis
Biochemical Properties
5-Fluoronicotinic acid plays a significant role in biochemical reactions, particularly in the formation of coordination compounds. It interacts with metal ions such as nickel, cobalt, and cadmium to form metal-organic frameworks and coordination polymers . These interactions are facilitated by the carboxylate and fluorine groups of this compound, which can coordinate with metal centers, leading to the formation of diverse supramolecular structures . Additionally, this compound can engage in hydrogen bonding and π-π stacking interactions, further contributing to its biochemical versatility .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the photoluminescent properties of cadmium(II) derivatives, indicating its potential impact on cellular signaling and communication . Furthermore, the compound’s ability to form coordination complexes with metal ions suggests that it may play a role in modulating enzyme activities and metabolic pathways within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with metal ions and other biomolecules. The carboxylate group of this compound can coordinate with metal centers, leading to the formation of stable complexes . These interactions can result in the inhibition or activation of enzymes, depending on the specific metal ion and the nature of the coordination complex . Additionally, the presence of the fluorine atom in this compound may influence its binding affinity and specificity for certain biomolecules, further modulating its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. Studies have shown that the compound can form stable coordination complexes with metal ions, which may persist over extended periods . The stability of these complexes can be influenced by factors such as pH, temperature, and the presence of other competing ligands .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways and enzyme activities . At higher doses, this compound may induce toxic effects, including oxidative stress and histological changes in organs such as the liver, kidneys, and lungs . These adverse effects highlight the importance of careful dosage optimization in experimental settings to minimize potential toxicity while maximizing the compound’s biochemical benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interactions with metal ions and coordination complexes. The compound can participate in the formation of metal-organic frameworks, which can influence metabolic flux and metabolite levels within cells . Additionally, the presence of the fluorine atom in this compound may affect its metabolic stability and degradation, further modulating its biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form coordination complexes with metal ions suggests that it may be actively transported by metal ion transporters or binding proteins . These interactions can influence the localization and accumulation of this compound within specific cellular compartments, potentially affecting its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with biomolecules and cellular compartments. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications . For example, its coordination complexes with metal ions may localize to mitochondria or other organelles involved in metabolic processes . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical roles and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoronicotinic acid can be synthesized through various methods. One common approach involves the oxidation of 3-fluoroquinoline to 5-fluoroquinolinic acid, followed by further oxidation to yield this compound . Another method involves the hydrothermal reaction of metal (II) nitrates with this compound and optional ancillary ligands .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the carboxylic acid group.
Substitution: Nucleophilic substitution reactions at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
5-Fluoronicotinic acid is extensively used in scientific research due to its versatility:
Chemistry: As a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: In the study of enzyme inhibition and metabolic pathways.
Industry: In the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 5-Fluoropyridine-3-carboxylic acid
- 6-Fluoropyridine-3-carboxylic acid
- 2-Chloro-5-fluoropyridine-3-carboxylic acid
Comparison: 5-Fluoronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridine derivatives, it exhibits higher reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
5-fluoropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZSBDDOYIWMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193200 | |
Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-66-4 | |
Record name | 5-Fluoronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoronicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Fluoronicotinic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C94XTS5CX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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